2-((2-Bromo-4-methylphenyl)sulfonamido)propanamide
Description
2-((2-Bromo-4-methylphenyl)sulfonamido)propanamide is a sulfonamide-containing propanamide derivative characterized by a 2-bromo-4-methylphenyl group attached to the sulfonamido nitrogen. Its molecular formula is C₁₀H₁₃BrN₂O₃S, with a molecular weight of 321.22 g/mol. The compound features a propanamide backbone (CH₃-CH(NH-SO₂-C₆H₃(2-Br,4-CH₃))-CONH₂), where the sulfonamido group introduces a bulky, hydrophobic aromatic moiety.
Properties
Molecular Formula |
C10H13BrN2O3S |
|---|---|
Molecular Weight |
321.19 g/mol |
IUPAC Name |
2-[(2-bromo-4-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C10H13BrN2O3S/c1-6-3-4-9(8(11)5-6)17(15,16)13-7(2)10(12)14/h3-5,7,13H,1-2H3,(H2,12,14) |
InChI Key |
DYWAKOKVJFNQPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)C(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-4-methylphenyl)sulfonamido)propanamide typically involves the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with propanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products and waste.
Chemical Reactions Analysis
Functional Group Analysis and General Reactivity
The compound contains three key functional groups:
-
Sulfonamide (-SO₂NH-): Known for stability under acidic/basic conditions but susceptible to hydrolysis under extreme conditions.
-
Bromine substituent (-Br): Electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (NAS) depending on reaction conditions.
-
Propanamide (-CONH-): Amide hydrolysis under acidic/basic conditions yields carboxylic acids or amines.
Sulfonamide Hydrolysis
Sulfonamides hydrolyze under acidic or basic conditions to form sulfonic acids and amines:
This reaction is accelerated by catalysts like HCl or NaOH .
Amide Hydrolysis
The propanamide group undergoes hydrolysis to yield propanoic acid and the corresponding amine:
Enzymatic hydrolysis (e.g., amidases) may also cleave the amide bond.
Aromatic Substitution of Bromine
The bromine atom on the 2-position of the phenyl ring can undergo substitution:
-
Nucleophilic aromatic substitution (NAS) : Requires activating groups (e.g., electron-donating groups). The sulfonamide group is electron-withdrawing, making NAS less favorable.
-
Electrophilic aromatic substitution (EAS) : Unlikely due to deactivating sulfonamide and bromine groups.
Sulfonamide Substitution
The sulfonamide group can act as a leaving group in substitution reactions:
Examples include displacement by hydroxide or alkoxide ions.
Sulfonamide Oxidation
Oxidizing agents (e.g., KMnO₄, H₂O₂) may oxidize the sulfonamide to sulfonic acid:
Reduction
Reduction of the sulfonamide group (e.g., LiAlH₄) may yield amine derivatives:
Comparison of Reactivity with Structurally Similar Compounds
Scientific Research Applications
2-((2-Bromo-4-methylphenyl)sulfonamido)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Bromo-4-methylphenyl)sulfonamido)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-((2-Bromo-4-methylphenyl)sulfonamido)propanamide with structurally related sulfonamido-propanamide derivatives, highlighting differences in substituents, physicochemical properties, and bioactivity.
Structural and Electronic Comparisons
- Halogen Substituents : The target’s 2-bromo group contrasts with fluoro (, –24) or chloro (, ) substituents. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions or halogen bonding compared to smaller halogens .
- Aromatic Substitution Patterns: The para-methyl group in the target compound (vs.
- Backbone Modifications: Unlike glycine-derived peptides (j–7l), the target lacks additional amino acid residues, simplifying its pharmacokinetic profile .
Physicochemical Properties
- Melting Points : The target’s melting point is unreported, but analogs with electron-withdrawing groups (e.g., nitro in ) exhibit higher melting points (>180°C) due to enhanced crystallinity .
- Synthetic Yields : The target’s hypothetical synthesis may achieve higher yields (cf. 78–85% in ) compared to lower-yielding routes (e.g., 27% in ) due to optimized halogenation protocols .
Biological Activity
2-((2-Bromo-4-methylphenyl)sulfonamido)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the bromine atom and the methyl group on the phenyl ring enhances its reactivity and selectivity toward specific enzymes and receptors.
The biological activity of this compound is primarily attributed to its interactions with proteins and enzymes:
- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. This property is crucial in drug design for targeting specific pathways in disease processes.
- Protein Interactions : The compound may also interact with protein complexes, influencing cellular signaling pathways. For instance, it has been noted to participate in studies related to enzyme inhibition and protein interactions, which are vital for understanding its therapeutic potential.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. Research on related structures has shown promising results against various viruses:
- Inhibition of Viral Replication : Some derivatives have demonstrated effective inhibition of viral replication at micromolar concentrations. For example, certain arylsulfonamides exhibited significant antiviral activity against respiratory syncytial virus (RSV) with EC50 values ranging from 5–28 μM .
Anticancer Activity
The compound's structural analogs have been evaluated for their anticancer properties:
- Synthetic Lethality in Cancer Cells : In a study focusing on PRMT5-substrate adaptor proteins, compounds were screened for their ability to induce synthetic lethality in MTAP-deleted cancer cells. This approach led to the identification of several potent inhibitors with IC50 values around 12 μM .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Case Studies
Several case studies have explored the biological effects of related compounds:
- TRPV1 Antagonism : A study demonstrated that specific modifications to sulfonamide derivatives resulted in enhanced antagonistic activity against TRPV1 channels, significant for pain management .
- ADAMTS Inhibition : The introduction of various substituents on arylsulfonamides led to the discovery of selective inhibitors for ADAMTS7, showcasing how structural changes can optimize therapeutic effects against inflammatory diseases .
- Antiviral Efficacy : Compounds structurally similar to this compound were tested for antiviral properties, revealing effective inhibition profiles that warrant further exploration in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
